1-Benzenecarboximidoylpyrrolidine hydroiodide
Overview
Description
1-Benzenecarboximidoylpyrrolidine hydroiodide is a chemical compound with the molecular formula C₁₁H₁₅IN₂.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzenecarboximidoylpyrrolidine hydroiodide can be synthesized through a multi-step process involving the reaction of benzenecarboximidoyl chloride with pyrrolidine in the presence of a base, followed by the addition of hydroiodic acid to form the hydroiodide salt . The reaction conditions typically involve:
Temperature: Room temperature to moderate heat
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran
Catalyst/Base: Triethylamine or similar organic bases
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality
Purification Steps: Including recrystallization and chromatography to obtain high-purity product
Quality Control: Analytical techniques such as NMR, IR, and mass spectrometry to confirm the compound’s structure and purity
Chemical Reactions Analysis
Types of Reactions
1-Benzenecarboximidoylpyrrolidine hydroiodide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives
Reduction: Reduction reactions can yield secondary amines
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: N-oxide derivatives
Reduction Products: Secondary amines
Substitution Products: Various substituted pyrrolidine derivatives
Scientific Research Applications
1-Benzenecarboximidoylpyrrolidine hydroiodide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules
Biology: Investigated for its potential as a biochemical probe
Medicine: Explored for its therapeutic potential in treating certain diseases
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 1-Benzenecarboximidoylpyrrolidine hydroiodide involves its interaction with specific molecular targets and pathways. It can:
Bind to Enzymes: Inhibiting or modulating their activity
Interact with Receptors: Affecting signal transduction pathways
Alter Cellular Processes: Influencing cell proliferation, differentiation, and apoptosis
Comparison with Similar Compounds
Similar Compounds
- 1-Benzenecarboximidoylpiperidine Hydroiodide
- 1-Benzenecarboximidoylmorpholine Hydroiodide
- 1-Benzenecarboximidoylpyrrolidine Hydrochloride
Uniqueness
1-Benzenecarboximidoylpyrrolidine hydroiodide stands out due to its unique structural features and reactivity profile. Compared to similar compounds, it offers:
- Enhanced Stability: Due to the presence of the hydroiodide salt
- Versatile Reactivity: Allowing for diverse chemical transformations
- Potential Therapeutic Applications: Making it a valuable compound for medicinal chemistry research
Properties
IUPAC Name |
phenyl(pyrrolidin-1-yl)methanimine;hydroiodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.HI/c12-11(13-8-4-5-9-13)10-6-2-1-3-7-10;/h1-3,6-7,12H,4-5,8-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXIOPCKZWEMMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=N)C2=CC=CC=C2.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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